Trometamol citrate
Description
Overview of Trometamol Citrate (B86180) as a Research Compound
As a research compound, trometamol citrate serves a vital role in creating controlled experimental environments. Its primary function is to resist changes in pH, making it invaluable in studies requiring precise pH maintenance. ontosight.ai this compound is utilized in various research applications, including chromatography and spectrophotometry, where stable pH is essential for accurate results. It is also employed in biological research and medical formulations to maintain pH stability, which is crucial for experiments and the effectiveness of preparations. ontosight.ai
Historical Context of Buffering Agents in Scientific Inquiry
The use of buffering agents in scientific inquiry has a history tracing back to the early 20th century. The concept of buffering, the resistance to pH change, was recognized by scientists like Henderson and Hasselbalch, who significantly contributed to the understanding of acid-base equilibria. solubilityofthings.comlibretexts.org Their work laid the foundation for the development and application of buffer systems in various scientific disciplines. solubilityofthings.com As research into biochemical processes advanced, naturally occurring buffer systems, such as the phosphate (B84403) and bicarbonate buffer systems, were discovered, highlighting the critical role of pH regulation in biological systems. solubilityofthings.com Throughout the 20th century, the application of buffer solutions expanded rapidly across research and industry. solubilityofthings.com Buffers are now considered indispensable in maintaining homeostasis in living organisms and controlling reaction conditions in laboratory techniques like electrophoresis and chromatography. solubilityofthings.com
Compositional Basis of this compound's Buffering Capacity
The buffering capacity of this compound arises from its composition, a salt formed between trometamol (tromethamine) and citric acid. ontosight.ai Trometamol (C₄H₁₁NO₃) is an organic compound that acts as a proton acceptor. patsnap.compatsnap.com It is a weak base with a pKa of approximately 7.8 at 37°C, making it an effective buffer in the physiological pH range (around 7.4). nih.gov Citric acid (C₆H₈O₇) is a weak organic acid with multiple carboxyl groups, contributing to its buffering properties. testbook.comrmreagents.com Citric acid has three acidic protons and corresponding pKa values, allowing citrate buffers (mixtures of citric acid and its salts) to buffer over a broad acidic to slightly alkaline range, typically from pH 3.0 to 6.5. ontosight.aibio-world.compromega.ro
In this compound, the combination of the proton-accepting capacity of trometamol and the pH-stabilizing properties of citrate ions provides buffering action. Trometamol neutralizes excess hydrogen ions, while citrate can act as a conjugate base to neutralize added acids or as a weak acid to react with added bases, depending on the specific citrate species present and the pH of the solution. promega.comtestbook.com This dual action contributes to the compound's ability to maintain a stable pH in solutions. ontosight.ai
The buffering range of trometamol itself is typically between pH 7 and 9. wikipedia.org The specific buffering range and capacity of this compound will depend on the precise ratio of trometamol to citrate in the compound and the concentration of the solution. Generally, a higher concentration of buffering agents provides greater buffering capacity. libretexts.orghbdsbio.com
Table 1: Key Components of this compound and their Buffering Role
| Component | Chemical Formula | Role in Buffering | Relevant pKa (approx.) |
| Trometamol | C₄H₁₁NO₃ | Proton acceptor (Base) | 7.8 (at 37°C) nih.gov |
| Citric Acid | C₆H₈O₇ | Weak Acid | 3.13, 4.76, 6.40 bio-world.com |
| Citrate Ions | C₆H₅O₇³⁻ | Conjugate Base | - |
Note: The pKa values for citric acid refer to the dissociation of its three acidic protons.
Detailed research findings on this compound's buffering performance often involve evaluating its ability to maintain pH under varying conditions, such as temperature and ionic strength, which can influence the pKa values of buffering agents. hbdsbio.com Studies may also investigate its compatibility with other components in complex formulations, such as in biological media or pharmaceutical preparations, where maintaining stable pH is critical for the integrity and activity of sensitive molecules. mdpi.com The effectiveness of this compound in specific research applications is directly linked to its inherent buffering capacity derived from the combined properties of trometamol and citric acid. ontosight.ai
Structure
2D Structure
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C4H11NO3/c7-3(8)1-6(13,5(11)12)2-4(9)10;5-4(1-6,2-7)3-8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMHBUDWQBDMQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00932478 | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6986-91-0, 14504-24-6, 108321-33-1 | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, 2-hydroxy-1,2,3-propanetricarboxylate (3:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6986-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Propanediol, 2-amino-2-(hydroxymethyl)-, citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014504246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trometamol citrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108321331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxypropane-1,2,3-tricarboxylic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00932478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROMETAMOL CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y370FA4B4G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Manufacturing Methodologies for Research Grade Trometamol Citrate
Laboratory-Scale Synthesis Protocols
Laboratory-scale synthesis of trometamol citrate (B86180) typically involves a neutralization reaction between trometamol and citric acid. Trometamol acts as a proton acceptor, reacting with the carboxylic acid groups of citric acid to form the citrate salt. The general reaction can be represented as: C₄H₁₁NO₃ + C₆H₈O₇ → C₁₀H₁₉NO₉ + 3 H₂O.
Reactant Dissolution and Acid Addition Strategies
A representative laboratory method involves dissolving trometamol in a solvent mixture, such as a methanol-water mixture (2:3 v/v) at an elevated temperature, for instance, 60°C, under stirring. Citric acid is then added incrementally to the dissolved trometamol solution. This incremental addition helps to manage the exothermic nature of the neutralization reaction and prevent localized overheating.
Optimization of Reaction Conditions: Solvent Systems, pH, and Temperature Control
Key parameters influencing the yield and purity of trometamol citrate synthesis at the laboratory scale include the reactant molar ratios, solvent selection, temperature, and subsequent purification steps. Methanol-water mixtures are considered optimal solvent systems for dissolving trometamol while maintaining citric acid reactivity. Alternative solvents like ethanol (B145695) may reduce byproducts but might require higher temperatures.
Maintaining a controlled pH, typically between 7.0 and 7.5, is important to prevent trometamol degradation. The reaction is exothermic, necessitating temperature control, often maintained between 30–35°C, to avoid side reactions.
Industrial-Scale Production Methodologies
Industrial production of this compound scales up the neutralization reaction, often employing continuous-flow reactors for efficiency and control.
Continuous-Flow Reactor Design and Process Parameters
Industrial processes utilize continuous-flow reactors where solutions of trometamol and citric acid are metered into a reaction vessel. These reactors are equipped with systems for pH and temperature control. Key considerations in industrial scale-up include maintaining the temperature between 30–35°C to prevent thermal degradation and ensuring a residence time of 1–1.5 hours for complete proton transfer. Continuous flow synthesis technology offers benefits such as improved mixing, heat management, scalability, and energy efficiency compared to batch reactions. chemdistgroup.comrsc.org
Solvent Recovery and Waste Minimization in Large-Scale Synthesis
In large-scale synthesis, solvent recovery is a critical aspect for reducing waste and costs. Methanol, often used as a solvent, can be recycled via distillation. Solvent recovery systems, particularly on-site recycling, offer control over the process, reduce reliance on external processing, and minimize delays and costs. seppure.com Distillation is a common method for reclaiming and purifying spent solvents, separating them from other substances through the application of heat, followed by vaporization, condensation, and collection. samex-env.com Solvent recovery can significantly reduce expenses and decrease hazardous waste generated by industrial facilities. seppure.comsamex-env.com Regenerating solvents can also lead to a substantial reduction in CO₂ emissions compared to producing virgin solvents. groupe-seche.com
Waste minimization strategies in chemical production also involve the use of azeotropes, which can be effective tools for recycling and minimizing large volumes of solvents, especially in aqueous mixtures. mdpi.com
Purification and Isolation Techniques
Purification steps are essential to obtain high-purity this compound for research applications. A representative laboratory method includes activated carbon treatment to adsorb impurities, followed by hot filtration. The filtrate is then concentrated under reduced pressure, often at 80°C, to induce crystallization. The resulting crystals are typically washed with ethanol and dried, for example, at 50°C for 4 hours. This approach aims for high yield and purity by optimizing solvent polarity and purification efficiency.
Data Table: Laboratory-Scale Synthesis Parameters
| Parameter | Value |
| Trometamol Input | 1.8 g |
| Methanol-Water Ratio | 2:3 (v/v) |
| Dissolution Temperature | 60°C |
| Activated Carbon | 8 g |
| Crystallization Temp | 80°C (under reduced pressure) |
| Drying Temperature | 50°C |
| Drying Time | 4 hours |
| Final Yield (Example) | 680 g (reported as near-quantitative in context of method, purity 100.03%) |
Note: The reported yield of 680g from 1.8g input in the source appears to be a significant discrepancy or a typo in the original snippet; the method aims for near-quantitative yield.
Data Table: Industrial-Scale Synthesis Parameters (Example Considerations)
| Parameter | Value (Example Range) |
| Reactor Volume | 250–1000 L |
| Temperature Control | 30–35°C |
| Residence Time | 1–1.5 hours |
Crystallization Approaches: Antisolvent Addition and Concentration
Crystallization is a crucial step in the purification of this compound, enabling the isolation of the solid product from the reaction mixture and the removal of soluble impurities. Two common approaches employed are antisolvent addition and concentration.
Antisolvent addition involves introducing a solvent in which this compound has low solubility into the reaction mixture. Ethanol is reported as an antisolvent that induces the crystallization of this compound, yielding needle-like crystals with high surface purity. The effectiveness of antisolvent crystallization can be influenced by factors such as the composition of the antisolvent mixture and temperature. nih.gov For instance, in antisolvent membrane-assisted crystallization, the antisolvent transmembrane flux correlates with the crystal size distribution. nih.gov
Concentration, often achieved through evaporation under reduced pressure, is another method used to induce crystallization. By removing the solvent, the concentration of this compound in the remaining solution increases, leading to supersaturation and subsequent crystal formation. A representative laboratory method involves concentrating the filtrate under reduced pressure at 80°C to induce crystallization. Vacuum drying at a controlled temperature, such as 40°C, is then used to remove residual solvent from the obtained crystals while avoiding thermal decomposition.
Impurity Mitigation Strategies: Adsorption and Filtration
To achieve research-grade purity, strategies for mitigating impurities are integrated into the synthesis process. Adsorption and filtration are key techniques utilized for this purpose.
Activated carbon is commonly employed as an adsorbent to remove colored impurities and residual organic compounds from the reaction mixture or dissolved product. The activated carbon adsorbs these undesirable substances onto its surface, effectively removing them from the solution.
Filtration is another essential step, particularly hot filtration, which is used to prevent the occlusion of contaminants within the forming crystals. By filtering the hot solution before crystallization, insoluble impurities and particles, including the activated carbon fines, are removed, leading to a cleaner solution from which the this compound can crystallize. Activated carbon filters are also mentioned in the context of removing organic impurities, color, and odor in related purification processes. environmentclearance.nic.in
Comparative Analysis of Synthetic Routes for Research Purity and Yield
Different synthetic routes and scales of production can impact the purity and yield of this compound. A comparative analysis between laboratory-scale and industrial-scale synthesis highlights the trade-offs between maximizing purity and achieving high throughput.
A typical laboratory-scale synthesis involves the reaction of trometamol with citric acid, often in a methanol-water mixture. Optimized conditions, such as maintaining a pH between 7.0 and 7.5 and controlling the temperature at 30–35°C, are crucial to prevent degradation and minimize side reactions. Impurity mitigation steps like activated carbon treatment and hot filtration are integral to achieving high purity. Crystallization by concentration and subsequent drying yields the final product. Laboratory-scale methods often prioritize achieving the highest possible purity, sometimes resulting in slightly lower yields compared to industrial processes.
Industrial manufacturing processes scale up the neutralization reaction, often utilizing continuous-flow reactors with precise temperature and pH controls. While the core chemical reaction remains similar, industrial methods focus on efficiency, scalability, and cost-effectiveness. This may involve optimizing parameters such as reactant molar ratios and residence time. Solvent recovery through techniques like distillation is also a key consideration in industrial production to reduce waste and costs.
A comparative analysis of representative methods shows the differences in typical yield and purity:
| Method | Yield (%) | Purity (%) | Scalability |
| Laboratory-scale | 95.1 | 100.03 | Moderate |
| Industrial-scale | 94.7 | >99 | High |
Data derived from search results.
This data indicates that while the laboratory scale can achieve slightly higher purity (100.03%), the industrial scale provides a comparable purity (>99%) with a minimal sacrifice in yield (94.7% vs 95.1%) for significantly higher throughput and scalability. The choice of synthetic route and methodology is therefore dependent on the required scale and the specific purity standards for research-grade applications.
Mechanistic Understanding of Trometamol Citrate S Buffering Action
Proton Acceptor Role of the Trometamol Moiety
The trometamol component of trometamol citrate (B86180) acts as a proton acceptor. Trometamol (tris(hydroxymethyl)aminomethane) is an organic amine with the chemical formula (HOCH₂)₃CNH₂. patsnap.comwikipedia.org It functions by accepting hydrogen ions (H⁺) from the surrounding environment. ontosight.aipatsnap.compediatriconcall.com This acceptance of protons helps to neutralize excess acidity in a solution, preventing a drop in pH. patsnap.compatsnap.com The buffering capacity of trometamol is particularly effective in the pH range of 7.0 to 9.0. patsnap.comatamanchemicals.com At a molecular level, the amine group in trometamol is responsible for its proton-accepting ability. patsnap.com
Contribution of the Citrate Ion to pH Stabilization
The citrate ion, derived from citric acid, also plays a crucial role in the pH stabilization provided by trometamol citrate. Citric acid is a tricarboxylic acid with three acidic protons that can dissociate. nih.govrmreagents.com Its salts, such as citrate, can act as buffering agents by accepting or donating protons depending on the pH of the solution. patsnap.comcitribel.com The citrate ion can neutralize excess acidity by accepting protons, and its conjugate acids can neutralize excess alkalinity by donating protons. patsnap.com This polyprotic nature of citrate contributes to buffering capacity over multiple pH ranges, although its primary buffering range is generally lower than that of trometamol. researchgate.net
Dissociation Equilibria and Buffering Range in Aqueous Systems
The buffering capacity of this compound in aqueous systems is determined by the dissociation equilibria of both the trometamol and citrate components. Trometamol, as a weak base, exists in equilibrium with its conjugate acid (protonated trometamol). The pKa of trometamol is approximately 8.1 at 25°C, with variations depending on temperature and ionic strength. atamanchemicals.comhbdsbio.com This pKa value indicates that trometamol is an effective buffer in the slightly alkaline range. atamanchemicals.comhbdsbio.com
Citric acid is a weak acid with three acidic protons and corresponding pKa values. The pKa values for citric acid are approximately 3.13, 4.76, and 6.40. researchgate.net These pKa values mean that citrate can buffer effectively in acidic to slightly acidic ranges. researchgate.net
This compound, being a combination of these two buffering species, provides buffering capacity across a wider pH range than either component alone, leveraging the buffering regions associated with the pKa values of both trometamol and the different dissociation states of citrate. The effective buffering range of a buffer system is generally considered to be within one pH unit above and below its pKa. atamanchemicals.comunc.edu Therefore, the combination of trometamol and citrate allows for pH stabilization in both slightly acidic and slightly alkaline environments.
An interactive table illustrating the pKa values of trometamol and citric acid's dissociation steps and their corresponding buffering ranges is shown below:
| Compound/Moiety | Dissociation Step | Approximate pKa (at 25°C) | Effective Buffering Range (pKa ± 1) |
| Trometamol | 8.1 atamanchemicals.comhbdsbio.com | 7.1 - 9.1 atamanchemicals.com | |
| Citric Acid | pKa₁ | 3.13 researchgate.net | 2.13 - 4.13 |
| Citric Acid | pKa₂ | 4.76 researchgate.net | 3.76 - 5.76 |
| Citric Acid | pKa₃ | 6.40 researchgate.net | 5.40 - 7.40 |
Molecular Interactions Governing pH Homeostasis in Biological Systems
In biological systems, maintaining stable pH (pH homeostasis) is critical for numerous physiological processes, including enzyme activity, protein structure, and cellular function. patsnap.comunc.edunih.gov this compound contributes to pH homeostasis by interacting with hydrogen ions through the proton-accepting capacity of trometamol and the buffering action of citrate. The ability of trometamol to accept protons helps to neutralize excess acid that may be produced during metabolism or introduced into the system. ontosight.aipatsnap.compediatriconcall.com Citrate ions can also buffer changes in pH within their relevant pKa ranges. patsnap.com These interactions help to minimize fluctuations in pH, ensuring that biological molecules and pathways can function optimally. patsnap.compatsnap.comnih.gov While trometamol is generally considered biologically inert, studies have indicated potential interactions with biological molecules like proteins. researchgate.net
Biorelevant Buffering Mechanisms in Experimental Systems
This compound is employed in various experimental systems to maintain stable pH conditions that mimic biological environments. Its buffering capacity within a physiologically relevant pH range (around pH 7-9 for trometamol) makes it suitable for use in biochemical and molecular biology experiments. wikipedia.orgatamanchemicals.com The combination with citrate can extend this buffering capacity to slightly more acidic conditions relevant in certain biological contexts or experimental setups. The buffering mechanisms in these systems are the same as in aqueous solutions, involving the acceptance and donation of protons by the trometamol and citrate moieties to counteract added acids or bases. patsnap.compatsnap.com The choice of buffer and its concentration in experimental systems is crucial for maintaining the stability and activity of biological components. ijsrtjournal.comresearchgate.net Research findings demonstrate the effectiveness of trometamol and citrate buffers in stabilizing pH in various experimental settings, including studies on protein stability and drug dissolution. ijsrtjournal.comresearchgate.net
Advanced Analytical Characterization Techniques for Trometamol Citrate
Spectroscopic Methods for Purity and Structural Elucidation
Spectroscopic techniques play a crucial role in confirming the structure and assessing the purity of trometamol citrate (B86180). These methods provide valuable information based on the interaction of electromagnetic radiation with the compound.
UV-Visible and Mid-Infrared Spectroscopy with Chemometric Approaches
UV-Visible (UV-Vis) and Mid-Infrared (Mid-IR) spectroscopy are commonly used for the assessment of trometamol citrate purity, particularly in pharmaceutical formulations. When combined with chemometric models, such as Partial Least Squares Regression (PLSR), these spectroscopic methods can effectively resolve spectral overlaps that may arise from excipients or degradation products present in complex samples.
These techniques allow for the development of calibration curves, demonstrating good precision with low limits of detection (LOD) and high coefficients of determination (R²). For instance, calibration curves have shown LODs as low as 0.0042 mg and R² values greater than or equal to 0.99, ensuring accurate quantification. Chemometric models like Principal Component Analysis (PCA) and PLSR are valuable for deconvoluting overlapping UV/IR peaks, especially when this compound is co-formulated with other active pharmaceutical ingredients (APIs). Mid-IR spectroscopy, typically covering the range of 4000–650 cm⁻¹, when coupled with experimental designs such as central composite designs (CCD), can achieve relative standard deviations (RSD) below 2% for simultaneous quantification of components.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the detailed structural validation of this compound. By analyzing the magnetic properties of atomic nuclei within the molecule, NMR provides definitive information about the arrangement of atoms and functional groups. Specific peaks observed in the NMR spectrum serve to confirm the compound's identity and structural integrity. For this compound, characteristic peaks, such as those around δ 3.57 ppm corresponding to CH₂ groups and δ 1.33 ppm for CH₃ groups, are indicative of its structure.
Fourier Transform Infrared Spectroscopy (FTIR)
Fourier Transform Infrared (FTIR) spectroscopy is another significant spectroscopic method employed for the characterization of this compound, contributing to the assessment of its purity and aiding in structural elucidation. FTIR provides a spectrum that represents the absorption and transmission of infrared light at different frequencies, revealing the vibrational modes of the molecule. This molecular fingerprint can be compared to reference spectra to confirm the identity and assess the presence of impurities. While FTIR is grouped with UV-Vis and Mid-IR in its application for purity and structural analysis of this compound, specific detailed findings regarding its unique application parameters for this compound were not extensively detailed in the provided information beyond its general use in conjunction with other spectroscopic and chemometric methods.
Chromatographic Separations and Quantification Methodologies
Chromatographic techniques are indispensable for separating this compound from impurities and other components in a mixture, as well as for its accurate quantification. High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is widely employed for the analysis of this compound, particularly for validating results obtained from spectroscopic methods and for assessing purity and content. HPLC provides a robust platform for separating the compound of interest from other substances in a sample based on their differential interactions with a stationary phase and a mobile phase.
The development of a suitable HPLC method for this compound involves selecting appropriate conditions to achieve adequate separation, sensitivity, and peak resolution. Method validation is then performed to ensure the method is reliable and accurate for its intended purpose, typically assessing parameters such as specificity, linearity, accuracy, precision, detection limit, and quantitation limit. HPLC methods utilizing phosphate (B84403) buffers have been reported for the analysis of this compound.
Effective separation of this compound by HPLC relies heavily on the careful optimization of the mobile phase composition and the selection of a suitable stationary phase. The mobile phase, a mixture of solvents, carries the sample through the stationary phase. Its composition, including the type and ratio of solvents, pH, and buffer concentration, significantly influences the retention and separation of analytes. For ionizable compounds like this compound (composed of a basic trometamol and an acidic citrate), controlling the pH of the mobile phase, often through the use of buffers such as phosphate buffers, is critical for optimizing chromatographic behavior.
Ultra Performance Liquid Chromatography (UPLC) Methodologies
UPLC is an evolution of HPLC that utilizes smaller particle size stationary phases and higher mobile phase pressures, resulting in improved resolution, speed, and sensitivity. researchgate.net These advantages make UPLC particularly valuable for high-throughput analysis and for the separation of complex mixtures or closely related compounds.
UPLC methodologies have been developed for the analysis of compounds related to this compound, demonstrating the applicability of this technique. For instance, UPLC methods have been established for the determination of dexketoprofen (B22426) trometamol, employing specific mobile phase compositions (e.g., acetonitrile (B52724) and buffer), columns (e.g., C18), and detection wavelengths (e.g., 254 nm). researchgate.netacs.org UPLC-PDA methods have also been developed for the quantification of citric acid, a component of this compound, utilizing phosphate buffers and acetonitrile as the mobile phase and UV detection at 210 nm. ajol.info The coupling of UPLC with mass spectrometry (UPLC-MS) is also used for the analysis of impurities, offering high sensitivity and specificity. researchgate.net
Solid-State Characterization Techniques
Solid-state properties of a pharmaceutical compound, such as its crystalline form, polymorphism, and interactions with excipients, significantly influence its performance, stability, and manufacturability. Techniques like X-ray Diffraction and thermal analysis are crucial for understanding these properties.
X-ray Diffraction (XRD) for Crystalline Structure Analysis
X-ray Diffraction (XRD), particularly powder XRD (PXRD), is a powerful non-destructive technique used to characterize the crystalline structure of solid materials. It provides information about the arrangement of atoms in a crystal lattice, identifying different crystalline phases (polymorphs), determining lattice parameters, and assessing the degree of crystallinity. sjf.eduresearcher.liferesearchgate.net
The principle of XRD is based on the diffraction of X-rays by the crystal lattice planes, following Bragg's Law. The resulting diffraction pattern, typically presented as a plot of intensity versus the diffraction angle 2θ, is a unique fingerprint for a specific crystalline substance. researchgate.net By comparing the experimental diffraction pattern to databases of known patterns, crystalline components in a sample can be identified. Shifts in peak positions (2θ) or changes in peak intensities can indicate different crystalline forms or the presence of impurities.
While a specific XRD pattern for this compound was not found in the immediate search results, XRD is routinely applied to characterize pharmaceutical salts and their solid forms. Studies on related trometamol salts, such as fosfomycin (B1673569) tromethamine americanpharmaceuticalreview.com and dexketoprofen trometamol, demonstrate the use of XRD to determine crystal structures, identify different solid forms (e.g., anhydrous and hydrated forms), and assess crystallinity. XRD has also been used in the characterization of nanoparticles loaded with dexketoprofen trometamol to understand the physical state of the drug within the nanoparticles. Applying XRD to this compound would provide crucial information about its crystalline form, helping to identify potential polymorphism and ensuring batch-to-batch consistency in its solid-state structure.
Thermal Analysis (DSC, HSM) for Excipient Compatibility Studies
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Hot Stage Microscopy (HSM), are indispensable tools for evaluating the thermal behavior of a compound and assessing its compatibility with pharmaceutical excipients. Drug-excipient compatibility studies are vital during pre-formulation to identify potential interactions that could affect the stability, bioavailability, and performance of the final dosage form.
DSC measures the heat flow into or out of a sample as a function of temperature or time. It can detect thermal events such as melting, crystallization, glass transitions, and solid-state reactions. By comparing the DSC thermograms of the pure drug, pure excipient, and their physical mixtures, potential interactions can be identified. Changes in melting point, the appearance or disappearance of endothermic or exothermic peaks, or shifts in thermal transitions in the mixture compared to the individual components can indicate incompatibility.
HSM allows for the visual observation of a sample's physical changes as it is heated. researcher.liferesearchgate.net This technique provides complementary information to DSC by allowing direct monitoring of events such as melting, recrystallization, degradation, and solid-state reactions. researcher.life HSM is particularly useful for investigating solid-state interactions and can help to interpret thermal events observed in DSC. rsc.org It requires only small quantities of sample.
Thermal analysis techniques have been successfully applied to study the compatibility of various active pharmaceutical ingredients with excipients. Studies on sildenafil (B151) citrate, for example, have utilized DSC and HSM to identify potential incompatibilities with commonly used excipients based on changes in thermal behavior and visual observations upon heating. rsc.org While specific DSC and HSM data for this compound compatibility studies were not found, these techniques would be applied in a similar manner to evaluate its interactions with selected excipients, providing critical information for formulation development. One study comparing trometamol (THAM) with sodium citrate as buffering agents in HPMC matrices used DSC hydration methodology to characterize the states of water.
Advanced Methodologies for Characterizing Intermolecular Contacts
Understanding the nature and strength of intermolecular interactions within the crystal structure of this compound is crucial for predicting its physical properties, such as solubility, stability, and hygroscopicity. Advanced computational and experimental techniques can provide detailed insights into these interactions.
These methodologies have been applied to study the intermolecular interactions in related trometamol salts and citrate salts. For instance, Hirshfeld surface analysis and fingerprint plots have been used to analyze the crystal structure of fosfomycin tromethamine, revealing the significant role of hydrogen bonds (N-H···O and O-H···O) and other contacts (C-H···O) in stabilizing the crystal structure. americanpharmaceuticalreview.com Studies on dexketoprofen trometamol have also highlighted the involvement of hydrogen bonds in holding together the cation and anion within the crystal lattice. Similarly, investigations into the crystal structures of citrate salts have detailed various hydrogen bonding patterns and other intermolecular interactions that dictate the supramolecular architecture. najah.edu Applying these advanced methodologies to this compound would provide a detailed understanding of its solid-state packing and the specific intermolecular forces that govern its crystal properties.
| Compound Name | PubChem CID |
| This compound | 84484 |
| Tromethamine | 6503 |
| Citric Acid | 311 |
Example Analytical Performance Data (Illustrative, based on related compounds)
| Parameter | Analyte (Example) | Technique | Value | Source |
| LOD | Tromethamine | IC | 0.05 ppm | researchgate.net |
| LOQ | Tromethamine | IC | 0.15 ppm | researchgate.net |
| LOD | Dexketoprofen trometamol | UPLC | 0.00325 µg/mL | researchgate.net |
| LOQ | Dexketoprofen trometamol | UPLC | 0.00985 µg/mL | researchgate.net |
| LOD | Dexketoprofen trometamol | RP-HPLC | 0.074 µg/mL | sjf.edu |
| LOQ | Dexketoprofen trometamol | RP-HPLC | 0.225 µg/mL | sjf.edu |
| Precision (%RSD) | Sildenafil citrate | RP-HPLC | < 2% | rsc.org |
| Precision (%RSD) | Dexketoprofen trometamol | RP-HPLC | < 2% | mdpi.com |
| Accuracy (% Recovery) | Tofacitinib citrate enantiomer | RP-HPLC | 98.6% (RSD 0.7%) | senbis.com |
Research Applications of Trometamol Citrate in Chemical and Biological Systems
Buffering in Chemical Reactions and Analytical Methodologies
Maintaining a stable pH is fundamental in many chemical processes and analytical techniques to control reaction rates, improve separation efficiency, and ensure the integrity of measurements. uminho.pt Trometamol citrate's buffering capacity makes it suitable for such applications.
pH Stabilization in Chromatography Mobile Phases
In chromatography, particularly High-Performance Liquid Chromatography (HPLC), the pH of the mobile phase is a critical parameter that affects the ionization state of analytes and the interaction with the stationary phase, thereby influencing separation efficiency and reproducibility. shimadzu.eu Trometamol citrate (B86180) can be used to stabilize the mobile phase pH, contributing to consistent retention times and peak shapes. While specific examples of this compound in HPLC mobile phases were not extensively detailed in the search results, trometamol itself is a common buffer component in chromatography, and citrate buffers are also widely used. shimadzu.eusigmaaldrich.com The combination in this compound would similarly contribute to pH control in this context.
Maintaining Consistent pH in Spectrophotometric Measurements
Spectrophotometry involves measuring the absorbance or transmission of light through a sample, which can be highly sensitive to pH changes, especially when dealing with compounds that undergo pH-dependent color changes or reactions. Maintaining a consistent pH using a buffer like this compound ensures that the spectroscopic properties of the analyte remain stable throughout the measurement, leading to accurate quantification and analysis. While direct examples of this compound in spectrophotometry were not specifically highlighted, citrate buffers are known to be used in spectrophotometric determinations to maintain stable pH. iosrjournals.org
Role in Biological Research Assays and Cell Culture
Maintaining pH Stability in Biological Experiments
This compound is used in biological assays to maintain pH stability, which is essential for optimal enzyme activity and cellular processes. Buffers in biological systems provide a stable medium that resists pH changes, which is crucial for reproducing in vitro biological conditions. researchgate.net
Use in In Vitro Diagnostic Reagents (e.g., Blood Typing Solutions, Coagulation Factor Assays)
This compound is used as a buffering agent in in vitro diagnostic reagents. ontosight.ai This includes its application in blood typing solutions and as a component in coagulation factor assays. ontosight.ai Citrate, as a component, is widely used as an anticoagulant in blood collection tubes for coagulation studies by binding calcium ions essential for clotting. needle.tube The buffering capacity contributed by trometamol in this compound helps maintain the pH of these diagnostic solutions, ensuring the reliability of the assays. ontosight.ai
Applications in Biotechnology and Biopharmaceutical Processing
This compound finds applications in biotechnology and biopharmaceutical processing, primarily due to its buffering properties and compatibility with biological molecules. While specific detailed research findings on this compound in these areas were not extensively provided, trometamol itself is commonly used as a buffer component in downstream chromatography steps for biomolecules and in final liquid formulations of biopharmaceuticals. sigmaaldrich.com Trometamol's ability to maintain pH in the range of 7-9 makes it suitable for physiological pH ranges relevant to biological products. wikipedia.orgadvancionsciences.com The citrate component is also utilized in pharmaceutical formulations to maintain solution stability.
pH Buffering of Enzymes
Maintaining a stable pH is crucial for optimal enzyme activity and cellular processes in biological assays . This compound contributes to this stability. Trometamol, a component of this compound, is a weak base with a pKa of approximately 7.8 at 37°C, making it effective in maintaining physiological pH levels pharmacompass.com. Buffers are most effective within one pH unit of their pKa researchgate.net. Citrate, the other component, is a multivalent buffer with pKa values that allow it to be used across a broader pH range, specifically between pH 2.1 and 7.4 researchgate.net. Citrate buffer is also used in biochemical and molecular biology applications to provide stable pH control for enzymatic reactions bio-world.com.
Processing Aid in Commercial Protein Purification
Citrate can be employed in protein purification processes by inducing protein precipitation, a method used to isolate proteins from mixtures google.com. This technique is particularly useful for separating proteins from lower molecular weight contaminants, including protein fragments google.com. While specific details on the use of this compound as a single compound in large-scale commercial protein purification are not extensively detailed, citrate is recognized as an inexpensive buffer preferable for large-scale protein purification processes cuni.cz. Buffers like Tris-HCl (containing trometamol) are also used in protein purification protocols, particularly in affinity chromatography, although high concentrations can reduce binding sigmaaldrich.comupenn.edu.
Stabilization of Biologics and Vaccine Formulations (e.g., mRNA Vaccines)
This compound is utilized in the formulation of biologics and vaccines, including mRNA vaccines, primarily for pH stabilization during storage . The stability of mRNA vaccines is critical for their efficacy, as mRNA is susceptible to degradation mdpi.com. Tromethamine (trometamol) buffer has been incorporated into some mRNA vaccine formulations, such as certain Pfizer-BioNTech COVID-19 vaccines for children, replacing phosphate (B84403) buffered saline. This substitution acts as a stabilizer, facilitating longer storage periods at standard refrigeration temperatures clayhealth.com. Citrate buffer has also been used in the development of cationic nanoemulsions for mRNA delivery, contributing to the formulation's stability nih.gov.
Role in Manufacturing Processes for Specific Biomolecules (e.g., Insulin)
Trometamol and citrate components are found in the manufacturing and formulation of specific biomolecules, including insulin (B600854). Tromethamine is used as a buffer in certain commercial insulin formulations, such as Insuman Infusat and Apidra nih.gov. Sodium citrate is also present in some insulin formulations like Fiasp and Lyumjev, where it is noted for enhancing vascular permeability nih.govntnu.no. While this compound as a single entity is not explicitly detailed as a direct component in all insulin manufacturing processes, the use of its constituents highlights their role in ensuring the stability and proper characteristics of these critical biomolecule formulations.
Excipient Functionality in Pharmaceutical Research
This compound functions as a key excipient in pharmaceutical formulations, contributing to the stability and solubility of drug compounds.
Enhancing Solution Stability and Drug Solubility
The combination of trometamol and citrate is widely recognized in the pharmaceutical industry for its ability to enhance the stability and solubility of drug substances in solution . Tromethamine, as a component in various drug formulations, helps to improve both solubility and stability selleckchem.com. Studies have shown that the use of citric acid and tromethamine can significantly enhance the physicochemical stability of sensitive drug formulations, preventing degradation mdpi.com. Furthermore, tromethamine has been explored as a coformer in the creation of multicomponent crystals with poorly soluble drugs like ketoprofen, leading to improved solubility and dissolution rates mdpi.com. Citrate solutions have also been utilized in the prodrug approach to enhance drug solubility nih.gov.
Modulating Drug Release from Polymeric Matrices (e.g., HPMC Systems)
Hydroxypropyl methylcellulose (B11928114) (HPMC) is a widely used polymer in controlled-release oral dosage forms due to its ability to swell and form a viscous gel layer upon contact with aqueous media, which acts as a barrier to drug release mdpi.comresearchgate.net. The incorporation of buffering agents like this compound into HPMC matrices can significantly influence the drug release profile.
Facilitation of pH-Independent Release of Weak Acid Drugs
Weak acid drugs exhibit pH-dependent solubility, meaning their solubility increases with increasing pH. In traditional HPMC matrices, the release of weak acid drugs can be slower in acidic environments (like the stomach) and faster in more neutral or alkaline environments (like the intestine). This pH-dependent solubility can lead to variable drug absorption and inconsistent therapeutic effects.
Trometamol, as an internal buffering agent in HPMC matrices, has been shown to create a buffered microenvironment within the gel layer pharmaexcipients.comresearchgate.netnih.gov. This microenvironment can maintain a higher pH around the dissolving drug, even when the external medium is acidic. By increasing the pH within the gel layer, trometamol can enhance the solubility and dissolution rate of weak acid drugs, facilitating more consistent, diffusion-based release kinetics that appear independent of the external media pH pharmaexcipients.comresearchgate.netnih.gov. Studies comparing trometamol with other buffering agents like sodium citrate have shown that trometamol can provide a higher internal pH and a greater longevity of pH modification within the HPMC gel layer, making it a useful option for achieving pH-independent release of weak acid drugs pharmaexcipients.comresearchgate.netnih.gov.
Data illustrating the effect of trometamol on the internal pH of HPMC gel layers and the resulting drug release profiles for a weak acid drug (felbinac) compared to sodium citrate are presented in the table below, based on research findings pharmaexcipients.comresearchgate.netnih.gov:
| Internal Buffering Agent | External Media pH | Internal Gel Layer pH (Initial) | Longevity of pH Modification | Drug Release Kinetics |
| Trometamol | 1.2 & 7.5 | Higher than Sodium Citrate | Greater | Extended, diffusion-based, appeared pH-independent |
| Sodium Citrate | 1.2 & 7.5 | Lower than Trometamol | Less | Accelerated, pH-dependent solubility effects more pronounced |
| None | 1.2 & 7.5 | Reflects external pH | N/A | pH-dependent |
Impact on Gel Layer Formation and Matrix Integrity
The formation and integrity of the HPMC gel layer are critical for controlling drug release from matrix tablets. Factors that affect polymer hydration, swelling, and gel layer development can significantly alter the release kinetics pharmaexcipients.comnottingham.ac.uk.
Research indicates that trometamol has minimal effects on HPMC particle swelling and gel layer formation compared to other salts like trisodium (B8492382) citrate pharmaexcipients.comresearchgate.netnih.gov. While sodium citrate has been shown to promote greater thickness of the early gel layer, trometamol does not depress the sol-gel transition temperature or suppress HPMC particle swelling pharmaexcipients.comresearchgate.netnih.gov. This minimal interference with gel layer formation by trometamol helps maintain the integrity of the matrix, even at high buffer concentrations, supporting extended, diffusion-based release kinetics without premature matrix erosion pharmaexcipients.comresearchgate.netnih.govresearchgate.net. The ability of trometamol to preserve matrix integrity while modifying the microenvironmental pH contributes to its effectiveness in modulating drug release from HPMC systems.
Use in Topical Preparations for pH Rectification and Enzyme Inhibition
Trometamol's buffering properties also lend themselves to applications in topical preparations. Maintaining a specific pH in topical formulations is important for drug stability, solubility, skin penetration, and minimizing irritation. pH rectification in topical preparations can help optimize the therapeutic effect of the active pharmaceutical ingredient and improve patient comfort.
While specific research on "this compound" for enzyme inhibition in topical preparations was not extensively found in the provided search results, trometamol itself is a biological buffer and can be used in formulations where pH control is necessary pharmacompass.comcir-safety.org. The concept of using pH modification in topical formulations to influence enzyme activity is relevant in dermatology and other fields. For instance, enzymes in the skin or in wound environments can affect the stability or activity of topically applied drugs. Adjusting the pH using buffering agents like trometamol could potentially modulate the activity of these enzymes, thereby influencing the efficacy and duration of action of the drug.
Furthermore, maintaining an appropriate pH in topical formulations can also impact the activity of enzymes involved in skin barrier function or inflammatory processes. While direct evidence from the search results specifically linking this compound to enzyme inhibition in topical preparations is limited, the known buffering capacity of trometamol suggests a potential role in such applications by controlling the microenvironment's pH, which in turn can affect enzyme kinetics. Research into the use of pH-adjusting agents in topical formulations highlights their importance in optimizing drug performance and potentially influencing biological processes in the skin rjptonline.orgmdpi.comgoogle.com.
Trometamol Citrate in Advanced Formulation Science and Drug Delivery Research
Development of Sustained-Release Formulations
Sustained-release formulations are designed to provide a therapeutic effect over an extended period, reducing the frequency of administration and potentially improving patient compliance and therapeutic outcomes. Trometamol citrate's properties can be leveraged in such systems.
Multi-particulate systems, such as pellets or granules, offer advantages in sustained-release formulations, including reduced risk of dose dumping and flexibility in tailoring release profiles. Sustained-release multi-particulates containing dexketoprofen (B22426) trometamol have been developed using techniques like fluidized bed technology. In this process, the drug is loaded onto inert beads, which are then coated with a sustained-release polymer, plasticizer (such as triethyl citrate), and an anti-adherent. ijpsr.comresearchgate.net Optimization of coating parameters, including the concentration of the sustained-release coating, talc, and triethyl citrate (B86180), is crucial to achieve desired drug product quality attributes and release profiles. ijpsr.comresearchgate.net These multi-particulate systems can be further processed into various dosage forms like capsules or compressed tablets. ijpsr.comresearchgate.net
Polymeric nanoparticles, particularly those made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA), are extensively investigated for sustained drug delivery applications. ajol.infomdpi.com PLGA is a commonly used polymer due to its biocompatibility, biodegradability, and regulatory approval for various applications. ajol.infomdpi.comkinampark.com Trometamol-based drugs, such as dexketoprofen trometamol, have been successfully encapsulated in PLGA nanoparticles to achieve sustained release. ajol.info
PLGA nanoparticles loaded with dexketoprofen trometamol have been prepared using methods like the double emulsion-solvent evaporation technique. ajol.inforesearchgate.net Characterization of these nanoparticles is essential to evaluate their potential as sustained-release carriers.
Key characteristics evaluated for polymeric nanoparticles include particle size, encapsulation efficiency, and drug release kinetics. For dexketoprofen trometamol-loaded PLGA nanoparticles, particle sizes have been reported in the nanometer range, typically between 243 and 295 nm, and these sizes remained stable in simulated gastrointestinal media. ajol.inforesearchgate.net Encapsulation efficiency, representing the amount of drug successfully incorporated into the nanoparticles, has been observed to range from 49% to 64% for various formulations. ajol.inforesearchgate.net
The in vitro release kinetics of the encapsulated drug from polymeric nanoparticles is a critical aspect determining their sustained-release properties. Studies on dexketoprofen trometamol-loaded PLGA nanoparticles have shown extended drug release. ajol.inforesearchgate.net The release profiles can often be fitted to mathematical models such as the Higuchi or Korsmeyer-Peppas models, which provide insights into the drug release mechanism. ajol.inforesearchgate.netbezmialemscience.orgmedipol.edu.tr For instance, the Korsmeyer-Peppas model was found to be a suitable kinetic model for describing the release of dexketoprofen trometamol from certain polymeric nanoparticles. medipol.edu.tr
Data from research on dexketoprofen trometamol-loaded PLGA nanoparticles illustrates these parameters:
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | Best-Fit Release Model |
| Formulation 1 | 243-295 | 49-64 | Higuchi or Korsmeyer-Peppas ajol.inforesearchgate.net |
Note: Specific values may vary depending on the exact formulation and preparation method.
Proniosomes are dry, free-flowing powders or gels that can be hydrated to form niosomes, which are vesicular carriers composed of non-ionic surfactants. researchgate.nethumanjournals.comijpcbs.com Proniosomes offer advantages such as improved physical and chemical stability compared to pre-hydrated niosomes and convenience in handling and storage. humanjournals.comijpcbs.comajptonline.com They are being explored for various routes of administration, including transdermal delivery, to achieve systemic drug exposure. researchgate.netijpsr.com
Research has investigated proniosome formulations for delivering drugs like dexketoprofen trometamol. ijpsr.com These formulations are typically prepared using non-ionic surfactants and may include additives like lecithin (B1663433) as a membrane stabilizer and cholesterol as a vesicle-cementing agent. researchgate.net Evaluation of proniosomal gels includes parameters such as viscosity, pH, spreadability, entrapment efficiency, drug content uniformity, and in vitro drug release. researchgate.netijpsr.com Encapsulation efficiency in proniosomal gel formulations of dexketoprofen trometamol has been reported to range from 82.10% to 94.12%. ijpsr.com In vitro drug release studies from these formulations have shown sustained release profiles, with some formulations demonstrating drug release over extended periods, following zero-order kinetics. ijpsr.com The development of optimized proniosome formulations shows promise as a carrier for improved drug delivery. ijpsr.com
Preparation and Evaluation of Polymeric Nanoparticles (e.g., PLGA Nanoparticles)
Pharmaceutical Particle Engineering via Spray Drying Technologies
Spray drying is a well-established technique in the pharmaceutical industry for converting liquid formulations into dry powders. researchgate.netnih.govclinmedjournals.org It plays a crucial role in particle engineering, allowing for the manipulation of particle properties such as size, morphology, and surface characteristics. nih.govclinmedjournals.orgdrug-dev.com This is particularly relevant for improving the stability, dissolution rate, and aerodynamic properties of drug particles. nih.govdrug-dev.com
This compound, as a component in formulations, can be processed using spray drying technologies. While direct studies focusing solely on spray drying this compound as the primary compound in particle engineering were not extensively found, the technique is utilized in the preparation of formulations containing trometamol salts or in conjunction with citrate as stabilizers. researchgate.netclinmedjournals.orguc.pt For example, spray drying has been used to prepare insulin (B600854) powders with sodium citrate as a stabilizer. researchgate.netclinmedjournals.org The process involves dissolving the active pharmaceutical ingredient and excipients in a solvent, atomizing the solution into droplets, and rapidly evaporating the solvent to form solid particles. drug-dev.com Parameters such as atomization properties, spray solution properties, and drying kinetics can be adjusted to influence the final particle attributes. clinmedjournals.orgdrug-dev.com This particle engineering approach via spray drying can contribute to the development of stable and functional solid-dosage forms.
Strategies for Enhancing Excipient Compatibility and Formulation Stability
Ensuring compatibility between the active pharmaceutical ingredient and excipients is paramount for maintaining the chemical and physical stability of a formulation. pharmaexcipients.comresearchgate.netresearchgate.net Incompatibility can lead to drug degradation, reduced potency, and altered biopharmaceutical properties. researchgate.net this compound, as a buffering agent and a component in various formulations, plays a role in enhancing formulation stability.
This compound is composed of trometamol and citric acid. Citric acid is known for its antioxidant properties, which can help prevent oxidative degradation of sensitive drugs by chelating metal ions and scavenging reactive oxygen species. nih.gov Trometamol acts as a pH buffer, helping to maintain the formulation within a desired pH range, which is crucial for the stability of pH-sensitive active pharmaceutical ingredients and preventing hydrolysis. nih.gov
Studies have demonstrated the effectiveness of citric acid and tromethamine (trometamol) in enhancing the stability of formulations. For instance, in eyedrop formulations containing lifitegrast, the combination of citric acid and tromethamine was shown to prevent degradation by addressing both oxidative and hydrolytic pathways, thereby maintaining critical quality attributes like appearance, pH, and drug content over time. nih.gov The high solubility of these excipients in water can also contribute to the robustness of the formulation process. nih.gov
Pre Clinical and Experimental Model Applications of Trometamol Citrate
Use in Specialized Organ Preservation Solutions
The buffering capacity of trometamol makes it a candidate for use in solutions designed to preserve organs for transplantation and for myocardial protection during cardiac surgery.
Cardioplegic solutions are used to induce cardiac arrest and protect the myocardium from ischemic injury during cardiac surgery. The maintenance of a physiological pH is crucial for myocardial preservation. While many cardioplegic solutions use a bicarbonate-based buffer system, tromethamine-based solutions have also been investigated for their buffering power. researchgate.netnih.gov
One of the most well-known cardioplegic solutions is the St. Thomas' Hospital solution. The formulation for St. Thomas' Hospital cardioplegic solution No. 2 includes sodium chloride, sodium bicarbonate, potassium chloride, magnesium chloride, and calcium chloride, with sodium bicarbonate acting as the primary buffer. nih.govsahpra.org.za While some literature mentions tromethamine as a potential buffering agent in cardioplegic solutions, its inclusion in the standard formulation of St. Thomas' Hospital solution is not specified. regulations.gov
A study comparing the buffering power of bicarbonate-based, tromethamine-based, and histidine-based cardioplegic solutions found that significant buffering capacity can be effective in preserving myocardial adenosine (B11128) triphosphate stores and improving post-arrest contractile function. researchgate.net This highlights the potential role of effective buffers like tromethamine in myocardial protection.
Composition of St. Thomas' Hospital Cardioplegic Solution No. 2
| Component | Concentration (mM) | Primary Role |
|---|---|---|
| Sodium Chloride (NaCl) | 110.0 | Osmolarity and electrolyte balance |
| Sodium Bicarbonate (NaHCO3) | 10.0 | Buffering agent (pH control) |
| Potassium Chloride (KCl) | 16.0 | Induction of cardiac arrest |
| Magnesium Chloride (MgCl2) | 16.0 | Myocardial protection, calcium channel blockade |
| Calcium Chloride (CaCl2) | 1.2 | Membrane stabilization |
In the context of organ preservation for transplantation, maintaining a stable pH is critical to prevent cellular injury during cold ischemia. cmu.edu Acidosis is a known contributor to cellular damage during hypothermic storage. cmu.edu Various buffers are used in organ preservation solutions to counteract the build-up of acidic metabolites.
Tromethamine has been proposed as an alternative alkalinizing agent to sodium bicarbonate in some clinical and experimental settings due to its ability to act as a proton acceptor. researchgate.net Unlike bicarbonate, which can generate carbon dioxide, tromethamine buffers acids without producing CO2. derangedphysiology.com Studies comparing tromethamine and sodium bicarbonate for the treatment of metabolic acidosis have shown them to have an equivalent alkalinizing effect, though the effect of bicarbonate may be longer lasting. nih.gov
In experimental models of liver perfusion, the pH of the preservation solution has been shown to be a critical factor. A study on hypothermic machine perfusion of rat livers found that a pH of 7.8 was optimal for preserving mitochondrial structure and function, thereby reducing reperfusion injury. nih.gov While this study used a University of Wisconsin-gluconate solution with a phosphate (B84403) buffer, it underscores the importance of pH control in organ perfusion, a role for which trometamol citrate (B86180) could be well-suited due to its buffering capacity in the physiological range. However, specific experimental data detailing the use and advantages of trometamol citrate for pH maintenance in organ perfusion models are not widely available.
Exploration in Translational Disease Models (Non-Human)
Translational disease models are essential tools in pharmacology, allowing researchers to study disease pathology and test new therapeutic agents in a biological system before human trials. nih.gov The choice of an appropriate animal model is critical for understanding disease mechanisms and gaining initial proof-of-concept for a new therapy. nih.gov In these models, the formulation of the therapeutic agent is paramount to ensure that the observed effects are attributable to the agent itself and not to formulation-induced artifacts.
Preclinical animal models have been developed for a wide range of human eye diseases, including dry eye disease, glaucoma, diabetic retinopathy, and age-related macular degeneration (AMD). nih.gov These models are fundamental for testing the efficacy and local tolerance of new ophthalmic drugs. iris-pharma.com
Trometamol, the base component of this compound, is utilized in ophthalmic formulations as a buffering agent to maintain a stable pH. mdpi.com This is crucial for several reasons:
API Stability: Many active pharmaceutical ingredients are sensitive to pH fluctuations and can degrade via processes like hydrolysis. mdpi.com A stable pH is necessary to maintain the drug's integrity throughout the study.
Ocular Tolerance: The surface of the eye is sensitive, and formulations that are not pH-balanced can cause irritation, discomfort, and inflammation, potentially confounding the results of an efficacy or safety study.
Enhanced Bioavailability: The pH of a formulation can influence a drug's solubility and its ability to penetrate corneal tissues.
Theoretical and Conceptual Frameworks in Trometamol Citrate Research
Principles of Buffer System Design in Complex Biological Milieus
Buffer systems are crucial in biological and pharmaceutical applications to maintain a stable pH despite the addition of acids or bases. The design of effective buffer systems in complex biological milieus requires consideration of several factors, including the desired pH range, buffer capacity, potential for interactions with biological components, and physiological compatibility. Trometamol, a component of trometamol citrate (B86180), is known for its buffering capacity in the pH range of 7-9, with a pKa of 8.3 at 20°C and 7.82 at 37°C pharmacompass.com. This makes it suitable for buffering in physiological conditions.
In complex biological systems, buffers interact with various molecules, including proteins and other charged species. For instance, studies have shown specific interactions between tris(hydroxymethyl)aminomethane (Tris), the base component of trometamol citrate, and lysozyme (B549824) researchgate.net. These interactions can influence the apparent dissociation constant (KD) and highlight the importance of careful buffer selection in quantitative biochemical investigations researchgate.net. The interaction between Tris and carboxylic groups on surfaces can also be a complex multiphasic process researchgate.net.
When designing buffer systems for pharmaceutical formulations, especially those involving weak acid drugs, alkalizing pH-modifiers like trometamol can be incorporated to provide microenvironmental buffering and facilitate pH-independent drug release researchgate.net. Compared to other buffers like sodium citrate, trometamol can provide a higher internal pH and a greater longevity of pH modification due to its higher pKa and molar ratio on a percent weight basis researchgate.net.
Theoretical Predictions for Combination Approaches Utilizing this compound
Theoretical predictions play a significant role in exploring the potential of this compound in combination approaches, particularly in pharmaceutical formulations and therapeutic strategies. The use of drug combinations is a common strategy to enhance therapeutic efficacy, reduce drug resistance, and minimize side effects nih.gov. Computational methods are increasingly important for predicting effective drug combinations nih.gov.
While direct theoretical predictions specifically for combinations utilizing this compound are not extensively detailed in the provided snippets, the principles of predicting drug combinations and the known properties of trometamol and citrate can inform such predictions. For example, trometamol's buffering capacity and its ability to influence the microenvironment pH can be theoretically modeled to predict its effect on the solubility and stability of other co-administered compounds, especially those with pH-dependent properties researchgate.netnih.gov.
Theoretical models, such as those used in predicting pKa values of drug molecules or simulating interactions in complex systems, could be applied to understand how this compound might behave in combination with other active pharmaceutical ingredients or excipients researchgate.netresearchgate.net. Predictive models for drug-excipient compatibility, which often involve thermal analysis and other techniques, could also be relevant in evaluating combinations involving this compound sjf.edu.
Rational Design Considerations for Peptide and Protein Delivery Systems
Rational design is a key aspect in developing effective delivery systems for peptides and proteins, which often face challenges such as instability and poor permeability nih.govnih.gov. This compound, through its components, can play a role in such systems.
Rational design of peptide and protein delivery systems involves understanding the interactions between the therapeutic molecule, the delivery vehicle, and the biological environment nih.govfrontiersin.org. For protein and peptide therapeutics delivered subcutaneously, the formulation buffer can influence protein stability and absorption nih.gov. While the specific use of this compound in rational design for peptide and protein delivery systems is not explicitly detailed in the provided texts, the principles of using buffers and charged species to influence protein stability and formulation properties are highly relevant nih.gov.
Rational design approaches for peptide-based inhibitors, for example, often rely on understanding protein-protein binding modes and utilizing computational simulations to identify potential interactions frontiersin.org. Similarly, rational design of carrier proteins for recombinant peptides considers factors like solubility and stability plos.org. The buffering capacity and potential interactions of this compound could be factors considered in the rational design of delivery systems where pH control and interaction modulation are important.
Advanced Modeling of pH Microenvironments in Pharmaceutical Formulations
Advanced modeling techniques are increasingly used to understand and predict the behavior of pharmaceutical formulations, particularly concerning the pH microenvironment. The pH microenvironment within a formulation, such as a tablet matrix or a delivery system, can significantly impact the dissolution and absorption of drugs, especially those with pH-dependent solubility nih.govresearchgate.net.
Trometamol, as an alkalizing pH-modifier, can alter the microenvironmental pH in formulations like hydrophilic matrices researchgate.net. Modeling the diffusion and dissolution of such modifiers within the matrix is crucial for predicting the resulting pH profile and its effect on drug release nih.gov. Studies comparing trometamol with other buffers like sodium citrate have shown differences in their ability to alkalize the gel layer and the longevity of this pH modification, highlighting the importance of modeling these dynamics researchgate.net.
Advanced modeling can involve simulating the release of pH-modifiers and their impact on the pH at the diffusion front nih.gov. This can provide theoretical insight for selecting appropriate pH-modifiers and optimizing formulation design nih.gov. Techniques such as measuring the internal gel layer pH in matrices containing buffers like trometamol provide data that can be used to validate and refine these models researchgate.net.
Modeling the pH microenvironment is particularly relevant for formulations designed to achieve pH-independent release of drugs or to improve the dissolution of weakly acidic or basic compounds researchgate.netnih.govresearchgate.net. The incorporation of buffering agents like this compound into these models allows for a more accurate prediction of drug behavior within the complex environment of a dissolving dosage form.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 84484 |
| Trometamol (Tris) | 6503 |
| Citric Acid | 311 |
| Sodium Citrate | 6224 |
| Sodium Bicarbonate | 10340 |
| Water | 962 |
| Phenylephrine Hydrochloride | 6104 |
| Ketorolac Trometamol | 93089 |
| Sildenafil (B151) Citrate | 135001 |
| Iloprost Trometamol | 6918686 |
| Lysozyme | 6221 |
Data Table: Comparison of Trometamol and Sodium Citrate as Buffering Agents in HPMC Matrices researchgate.net
| Buffer | Effect on Sol-Gel Transition Temperature | Effect on HPMC Particle Swelling | Effect on Gel Layer Formation (Early) | Internal Gel Layer pH Modification | Longevity of pH Modification |
| Trometamol | Did not depress | Did not suppress | Minimal effects | Rapid alkalization, progressively lost | Higher |
| Sodium Citrate | Not specified | Not specified | Promoted greater thickness | Rapid alkalization, progressively lost | Lower |
Based on research comparing trometamol and sodium citrate as internal buffering agents in HPMC matrices containing a weak acid drug. researchgate.net
Future Research Directions for Trometamol Citrate
Exploration of Novel Synthetic Pathways and Green Chemistry Approaches
Current synthetic routes for trometamol citrate (B86180) typically involve the reaction of trometamol with citric acid. Future research could focus on developing novel synthetic pathways that are more efficient, cost-effective, and environmentally friendly. This includes exploring green chemistry approaches to minimize waste generation, reduce energy consumption, and utilize renewable resources. Investigations into biocatalytic or milder chemical synthesis methods could lead to more sustainable production processes for trometamol citrate.
Development of Advanced Analytical Techniques for Complex Matrices
Accurate and sensitive detection and quantification of this compound in various complex matrices, such as biological fluids, pharmaceutical formulations, and environmental samples, remain important for quality control, research, and regulatory purposes. While techniques like refractometry have been explored for analyzing oral solutions containing this compound cjhp-online.ca, future research should focus on developing more advanced analytical techniques. This could involve hyphenated techniques combining chromatography (e.g., HPLC, GC) with mass spectrometry (MS), or developing novel electrochemical or spectroscopic methods tailored for this compound. Such advancements would enable better characterization and monitoring of the compound in intricate systems.
Elucidation of Molecular Interactions in Diverse Biological Systems
Trometamol and citrate are known to interact with biological molecules and ions. Trometamol acts as a proton acceptor, contributing to pH stabilization pharmacompass.com. Citric acid is a key intermediate in cellular metabolism and can chelate metal ions rmreagents.com. Understanding the specific molecular interactions of the combined this compound in diverse biological systems is a critical area for future research. This includes studying its interactions with proteins, nucleic acids, lipids, and cellular membranes. Research could employ techniques like spectroscopy, calorimetry, and molecular dynamics simulations to elucidate the nature and implications of these interactions, particularly in the context of its use in biological buffers wikipedia.org and pharmaceutical formulations nih.govgoogleapis.combibliotekanauki.pl.
Innovative Applications in Emerging Biotechnology Fields
The buffering properties and compatibility of this compound with biological molecules suggest potential for innovative applications in emerging biotechnology fields. Future research could explore its use in areas such as cell culture media optimization, cryopreservation techniques, and the development of in vitro diagnostics. Its role as a buffer in mRNA vaccine formulations jiaci.org highlights its potential in the rapidly evolving field of genetic therapies and vaccine development. Further research could investigate its utility in stabilizing sensitive biomolecules and maintaining optimal conditions for enzymatic reactions and cellular processes.
Refinement of Drug Delivery Platforms Utilizing this compound
This compound has been utilized in drug delivery systems, such as eye drop formulations nih.govgoogleapis.combibliotekanauki.pl and as a component in carriers for filler compositions google.comgoogle.com. Future research should focus on refining these drug delivery platforms and exploring new ones that leverage the properties of this compound. This could involve investigating its role in enhancing the solubility and stability of poorly soluble drugs, improving drug permeability across biological barriers, or developing novel formulations like nanoparticles or microemulsions for targeted delivery. Research could also assess its impact on the pharmacokinetic and pharmacodynamic profiles of encapsulated or co-formulated active pharmaceutical ingredients.
Q & A
Q. What are the standard analytical methods for characterizing Trometamol citrate purity in pharmaceutical formulations?
this compound purity is typically assessed using UV-Vis or Mid-IR spectroscopy combined with chemometric models (e.g., Partial Least Squares Regression). These methods resolve spectral overlaps from excipients and degradation products. For example, calibration curves with limits of detection (LOD) as low as 0.0042 mg and R² ≥ 0.99 ensure precision . Chromatographic techniques, such as HPLC with phosphate buffers, are also employed to validate results .
Q. How is this compound synthesized, and what are its critical physicochemical properties?
this compound is synthesized via esterification of trometamol (THAM) with citric acid. Key properties include its buffering capacity (pH 7–9), solubility in polar solvents, and hygroscopicity. Stability studies under varying temperatures (25–40°C) and humidity (60–75% RH) are essential to assess its shelf life .
Q. What protocols are recommended for validating this compound in multi-component formulations?
Validation follows ICH guidelines, including specificity (via forced degradation studies), linearity (5–200 µg/mL range), and accuracy (recovery rates 98–102%). Factorial designs (e.g., 2³ full factorial) optimize parameters like solvent ratio and agitation speed .
Advanced Research Questions
Q. How can chemometric models address spectral interference in this compound analysis?
Principal Component Analysis (PCA) and Partial Least Squares Regression (PLSR) deconvolute overlapping UV/IR peaks from co-formulated APIs (e.g., thiocolchicoside). Mid-IR spectroscopy (4000–650 cm⁻¹) combined with central composite designs (CCD) achieves RSD < 2% for simultaneous quantification .
Q. What experimental designs optimize this compound’s transdermal delivery systems?
Response Surface Methodology (RSM) with variables like lipid concentration (Lipoid S100) and surfactant ratio (Cremophor RH 40) enhances permeation. Ex vivo studies using dialysis membranes (12–15 kDa cutoff) validate flux rates (e.g., 8.2 µg/cm²/h) .
Q. How do researchers resolve contradictions in this compound’s acid-base regulation efficacy across in vivo models?
Meta-analyses of preclinical data (e.g., rodent vs. primate studies) adjust for interspecies differences in renal clearance and buffer capacity. Dose-response curves (0.5–5 mmol/kg) and ANOVA identify statistically significant thresholds (p < 0.05) .
Methodological Challenges
Q. What strategies mitigate batch variability in this compound synthesis?
Process Analytical Technology (PAT) tools, such as in-line NIR spectroscopy, monitor reaction endpoints in real time. Quality-by-Design (QbD) frameworks define Critical Material Attributes (CMAs), e.g., particle size (D90 < 50 µm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
